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Introduction
3,4-Dihydroxy-5-methyl-2-furanone is a furanone derivative with potential applications in the

food and pharmaceutical industries. Furanones are a class of cyclic organic compounds that

are widespread in nature and are known for their diverse biological activities, including

antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a

comprehensive overview of the chemical properties, potential biological activities, and relevant

experimental methodologies associated with 3,4-Dihydroxy-5-methyl-2-furanone and its

class of compounds. Due to the limited availability of specific experimental data for this exact

compound, this guide also includes information on closely related furanone derivatives to

provide a broader context for research and development.

Chemical Properties
The fundamental chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone are summarized

below. While experimental data for some properties are not readily available in the literature,

computed values from reliable databases are included.
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Identifier Value

IUPAC Name 3,4-dihydroxy-5-methylfuran-2(5H)-one

CAS Number 3566-57-2[1]

PubChem CID 54676244[2]

Molecular Formula C₅H₆O₄[2]

Molecular Weight 130.10 g/mol [2]

Canonical SMILES CC1C(=C(C(=O)O1)O)O[2]

InChI
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-

7H,1H3[2]

InChIKey ASEPVSZWYGTTAB-UHFFFAOYSA-N[2]

Physical and Chemical Properties
Quantitative data for the physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-
furanone are limited. The following table includes available data and computed values for

related compounds to serve as an estimation.

Property Value Source

Density 1.6±0.1 g/cm³ (Predicted) ChemSrc[3]

Boiling Point
330.5±42.0 °C at 760 mmHg

(Predicted)
ChemSrc[3]

Purity 95.0% (Available for purchase) ChemSrc[3]

Note: The density and boiling point are predicted values and should be confirmed

experimentally.

Synthesis and Reactivity
The synthesis of 3,4-Dihydroxy-5-methyl-2-furanone can be approached through various

synthetic routes common for furanone derivatives. One general method involves the oxidation
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of a corresponding precursor. For instance, the synthesis of a related compound, 5-hydroxy-4-

methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with morpholine, followed

by a reaction with propionaldehyde and subsequent vacuum distillation.

The reactivity of the 2(5H)-furanone ring is characterized by the presence of a carbonyl group

conjugated with a double bond, making it susceptible to nucleophilic attack. The hydroxyl

groups can undergo reactions such as esterification and etherification.

Biological Activity
Furanone derivatives are known to exhibit a range of biological activities. While specific studies

on 3,4-Dihydroxy-5-methyl-2-furanone are not extensively documented, the broader class of

furanones has been investigated for the following properties:

Antioxidant Activity: The presence of hydroxyl groups on the furanone ring suggests potential

antioxidant properties, where the compound can act as a free radical scavenger.

Antimicrobial Activity: Various furanone derivatives have demonstrated inhibitory effects

against the growth of bacteria and fungi. They are also known to interfere with biofilm

formation in some bacterial species.

Experimental Protocols
Detailed experimental protocols for 3,4-Dihydroxy-5-methyl-2-furanone are not widely

published. However, the following sections describe general methodologies for the synthesis

and evaluation of biological activities of furanone derivatives, which can be adapted for the

target compound.

General Synthesis of a Furanone Derivative (Isomer
Example)
A patented method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone, an isomer of the

target compound, is as follows:

Dissolve glyoxylic acid hydrate in an organic solvent.
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Add morpholine and stir the mixture. The mole ratio of glyoxylic acid hydrate to morpholine is

1:(1-2).

Add propionaldehyde to the reaction mixture.

Subject the reaction solution to vacuum concentration.

Add a hydrochloric acid solution to the concentrate to facilitate the reaction.

Perform vacuum distillation to obtain the final product.

This protocol is for an isomer and would require modification for the synthesis of 3,4-
Dihydroxy-5-methyl-2-furanone.

Antioxidant Activity Assay (DPPH Method)
The antioxidant activity of furanone compounds can be assessed using the 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical scavenging assay.

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

Sample Preparation: Dissolve the furanone compound in a suitable solvent to prepare a

series of concentrations.

Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g.,

30 minutes).

Measurement: Measure the absorbance of the solution at a specific wavelength (typically

around 517 nm) using a spectrophotometer.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance

of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample.
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Antimicrobial Activity Assay (Broth Microdilution
Method)
The minimum inhibitory concentration (MIC) of a furanone compound against various

microorganisms can be determined using the broth microdilution method.

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a

suitable broth.

Serial Dilution: Prepare serial dilutions of the furanone compound in a 96-well microplate

containing the broth.

Inoculation: Inoculate each well with the microbial suspension.

Incubation: Incubate the microplate under appropriate conditions (temperature and time) for

the specific microorganism.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that visibly inhibits the growth of the microorganism.
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Caption: General experimental workflow for screening the biological activity of 3,4-Dihydroxy-
5-methyl-2-furanone.

Hypothetical Signaling Pathway for Furanone-Induced
Cellular Response
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Caption: A generalized signaling pathway illustrating a hypothetical mechanism of action for a

furanone compound.

Conclusion
3,4-Dihydroxy-5-methyl-2-furanone represents a molecule of interest within the broader class

of biologically active furanones. While specific experimental data for this compound is currently

limited in publicly accessible literature, this guide provides a foundational understanding of its

chemical properties and outlines standard methodologies for its synthesis and biological

evaluation based on related structures. Further research is warranted to fully elucidate the

chemical and biological profile of 3,4-Dihydroxy-5-methyl-2-furanone and to explore its

potential applications in drug development and other scientific fields. The provided

experimental frameworks and visualizations serve as a starting point for researchers aiming to

investigate this and other related furanone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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